

# A Comparative Analysis of Anti-CD70 Therapies Versus Standard of Care in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MC-70    |           |
| Cat. No.:            | B1676260 | Get Quote |

#### For Immediate Release

[City, State] – October 30, 2025 – This guide provides a detailed comparison of emerging anti-CD70 therapies against current standard-of-care treatments for specific cancers, including relapsed or refractory clear cell renal cell carcinoma (ccRCC) and T-cell and B-cell lymphomas. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, safety, and mechanistic data to inform ongoing and future research.

CD70, a tumor necrosis factor (TNF) superfamily member, is expressed on activated lymphocytes and overexpressed in various hematologic and solid tumors, making it a compelling therapeutic target.[1] This guide will focus on two primary investigational modalities targeting CD70: the allogeneic CAR-T cell therapy, CTX130, and the antibody-drug conjugate (ADC), SGN-75. Their performance will be benchmarked against established first-line and subsequent-line therapies.

# Benchmarking in Relapsed/Refractory Clear Cell Renal Cell Carcinoma (ccRCC)

The current standard of care for first-line treatment of advanced ccRCC often involves a combination of an immune checkpoint inhibitor and a tyrosine kinase inhibitor, such as lenvatinib plus pembrolizumab. For patients who have relapsed or are refractory to prior therapies, options are more limited, creating a critical need for novel therapeutic approaches.





**Quantitative Data Summary: ccRCC** 

| Treatmen<br>t Modality              | Therapy                              | Trial                       | Patient<br>Populatio<br>n                   | Overall<br>Respons<br>e Rate<br>(ORR)         | Complete<br>Respons<br>e (CR) | Median Progressi on-Free Survival (PFS) |
|-------------------------------------|--------------------------------------|-----------------------------|---------------------------------------------|-----------------------------------------------|-------------------------------|-----------------------------------------|
| Anti-CD70<br>CAR-T                  | CTX130                               | COBALT-<br>RCC<br>(Phase 1) | R/R<br>ccRCC<br>(n=16)                      | 63%<br>(Disease<br>Control<br>Rate:<br>81.3%) | 6%                            | 2.9 months                              |
| Anti-CD70<br>ADC                    | SGN-75                               | Phase 1                     | R/R<br>ccRCC<br>(n=32,<br>q3wk<br>schedule) | 6.25% (2<br>PRs)                              | 0%                            | Not<br>Reported                         |
| Standard<br>of Care<br>(First-Line) | Lenvatinib<br>+<br>Pembrolizu<br>mab | CLEAR<br>(Phase 3)          | Treatment-<br>naïve<br>advanced<br>RCC      | 71.3%                                         | 18.3%                         | 23.9<br>months                          |

## Benchmarking in Relapsed/Refractory Lymphomas

For diffuse large B-cell lymphoma (DLBCL), the standard first-line treatment is the R-CHOP chemotherapy regimen. In the relapsed or refractory setting, treatment becomes more challenging, with options including further chemotherapy, stem cell transplantation, and newer cellular therapies. Anti-CD70 therapies are being investigated in this later-stage setting for various T-cell and B-cell malignancies.

## **Quantitative Data Summary: Lymphomas**



| Treatment<br>Modality                | Therapy | Trial                       | Patient<br>Population                                      | Overall<br>Response<br>Rate (ORR)                                      | Complete<br>Response<br>(CR)        |
|--------------------------------------|---------|-----------------------------|------------------------------------------------------------|------------------------------------------------------------------------|-------------------------------------|
| Anti-CD70<br>CAR-T                   | CTX130  | COBALT-LYM<br>(Phase 1)     | R/R T-cell<br>Lymphomas<br>(PTCL &<br>CTCL, n=10,<br>DL3+) | 70%                                                                    | 30%                                 |
| Anti-CD70<br>ADC                     | SGN-75  | Phase 1                     | R/R NHL<br>(n=12)                                          | 8.3% (1 CR)                                                            | 8.3%                                |
| Standard of<br>Care (First-<br>Line) | R-CHOP  | Real-world<br>retrospective | DLBCL                                                      | 5-year Overall Survival: ~58.5% (for patients completing ≥3 cycles)[2] | Not explicitly<br>reported as<br>CR |

## **Mechanisms of Action**

Anti-CD70 therapies employ distinct mechanisms to eliminate cancer cells. CTX130 utilizes genetically engineered T-cells to directly target and kill CD70-expressing tumor cells. In contrast, anti-CD70 ADCs like SGN-75 act as a targeted delivery system for a cytotoxic payload.





Click to download full resolution via product page

Figure 1: Comparative Mechanisms of Action

### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of key experimental findings. Below are summaries of the clinical trial protocols for the therapies discussed.

## **Protocol: CTX130 (COBALT-RCC Trial)**

- Study Design: A Phase 1, open-label, multicenter study evaluating the safety and efficacy of CTX130.[3][4]
- Patient Population: Adults (≥18 years) with unresectable or metastatic clear cell RCC who
  have experienced treatment failure with both a checkpoint inhibitor and a tyrosine kinase
  inhibitor.
- Treatment Regimen:
  - Lymphodepletion: Patients receive a standard chemotherapy regimen of fludarabine (30 mg/m²) and cyclophosphamide (500 mg/m²) intravenously for three consecutive days to prepare the patient's immune system for the CAR-T cells.[3]



- CTX130 Infusion: Following lymphodepletion, a single intravenous infusion of CTX130 is administered at dose levels ranging from 3x10<sup>7</sup> to 9x10<sup>8</sup> CAR+ T cells.[3]
- Primary Endpoints: Incidence of adverse events and dose-limiting toxicities.
- Secondary Endpoints: Objective response rate, duration of response, and overall survival.

#### **Protocol: SGN-75 (Phase 1 Trial)**

- Study Design: A Phase 1, dose-escalation, multicenter study to evaluate safety, tolerability, pharmacokinetics, and antitumor activity.
- Patient Population: Patients with CD70-positive metastatic RCC or relapsed/refractory non-Hodgkin lymphoma.
- Treatment Regimen: SGN-75 was administered intravenously on two different schedules:
  - Every 3 weeks (q3wk) with dose escalation from 0.3 to 4.5 mg/kg.[1]
  - Weekly (Days 1, 8, and 15 of a 28-day cycle) at doses of 0.3 or 0.6 mg/kg.[1]
- Primary Endpoints: Maximum tolerated dose (MTD) and characterization of the safety profile.
- Secondary Endpoints: Objective response rate and duration of response.

## **Protocol: Lenvatinib + Pembrolizumab (CLEAR Trial)**

- Study Design: A Phase 3, randomized, open-label, multicenter trial.
- Patient Population: Treatment-naïve patients with advanced clear cell RCC.
- Treatment Regimen: Patients were randomized to one of three arms. The relevant arm for this comparison is:
  - Lenvatinib (20 mg) administered orally once daily, plus Pembrolizumab (200 mg) administered intravenously every 3 weeks.
- Primary Endpoint: Progression-free survival.



• Secondary Endpoints: Overall survival, objective response rate, and safety.

#### **Protocol: R-CHOP Regimen**

- Study Design: Standard-of-care, not typically administered within a single, unified clinical trial for this guide's comparative purpose. The regimen is well-established.
- Patient Population: Typically used as a first-line treatment for patients with diffuse large Bcell lymphoma.
- Treatment Regimen: A 21-day cycle consisting of:
  - Rituximab: 375 mg/m² intravenously on Day 1.
  - Cyclophosphamide: 750 mg/m² intravenously on Day 1.
  - Doxorubicin (Hydroxydaunorubicin): 50 mg/m² intravenously on Day 1.
  - Vincristine (Oncovin): 1.4 mg/m² (capped at 2 mg) intravenously on Day 1.
  - Prednisone: 100 mg orally on Days 1-5.
  - Typically administered for 6 cycles.

# **Experimental Workflow Visualization**

The process from patient identification to treatment and response assessment follows a structured workflow, particularly for advanced therapies like CAR-T.





Click to download full resolution via product page

Figure 2: Generalized Clinical Trial Workflow



#### Conclusion

Anti-CD70 targeted therapies, particularly allogeneic CAR-T cells like CTX130, demonstrate promising clinical activity in heavily pre-treated patient populations with relapsed or refractory ccRCC and T-cell lymphomas. While the efficacy data from these early-phase trials do not yet match the outcomes of first-line standard of care in treatment-naïve patients, they represent a significant potential advancement for patients with limited options. Anti-CD70 ADCs such as SGN-75 have shown more modest activity, indicating that further optimization may be necessary. Continued research and larger randomized controlled trials are essential to fully delineate the therapeutic potential and optimal positioning of these novel agents in the evolving landscape of cancer treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Phase I dose-escalation study of SGN-75 in patients with CD70-positive relapsed/refractory non-Hodgkin lymphoma or metastatic renal cell carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. �@���u�p5NC�+t�Zः�Ě���3≅�⁵™u68₺ [portsmouth.co.uk]
- 3. SGN-75 in the treatment of patients with CD70-positive malignancies including metastatic renal cell carcinoma. ASCO [asco.org]
- 4. The effect of SGN-75, a novel antibody–drug conjugate (ADC), in treatment of patients with renal cell carcinoma (RCC) or non-Hodgkin lymphoma (NHL): A phase I study. ASCO [asco.org]
- To cite this document: BenchChem. [A Comparative Analysis of Anti-CD70 Therapies Versus Standard of Care in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676260#benchmarking-mc-70-against-standard-treatments]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com